The synthesis of N-(2-fluorobenzyl)-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide was first achieved through a virtual screening process aimed at discovering novel anti-HIV-1 compounds. [] Although the precise synthetic details are not explicitly outlined in the provided literature, it is likely to involve a multi-step organic synthesis utilizing commercially available starting materials and established chemical reactions. Further research and publications might reveal the specific synthetic pathway.
N-(2-fluorobenzyl)-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide acts by binding to the PI(4,5)P2 binding site of the HIV-1 MA protein. [] This interaction disrupts the normal functions of the MA protein, particularly its role in the assembly and budding of new viral particles. [] Studies have shown that mutations within the PI(4,5)P2 binding site of MA decrease the antiviral effect of this compound, further supporting its mechanism of action. []
The primary application of N-(2-fluorobenzyl)-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide currently explored in scientific research is its potential as an anti-HIV-1 agent. [] Studies have demonstrated its ability to inhibit HIV-1 replication in primary human peripheral blood mononuclear cells. [] Furthermore, its broad-spectrum activity against various HIV-1 group M isolates highlights its potential for further development as a therapeutic agent. []
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8